L-Type Calcium Channel Blockade: Crambescidin 816 Versus Nifedipine
Crambescidin 816 blocks CaV1 (L-type) calcium channels with an IC50 of 0.150 nM in NG 108-15 neuroblastoma × glioma hybrid cells, representing a potency increase of more than 60-fold over the reference L-type blocker nifedipine, which exhibits IC50 values of 10–60 nM in comparable recombinant L-type channel preparations [1]. In electrophysiological recordings on mouse embryonic cortical neurons, C816 partially inhibited HVA calcium currents, and the effect was attributed selectively to CaV1 channels, while the crambescin family compounds lacked any calcium channel blocking activity [2].
| Evidence Dimension | Inhibition of L-type voltage-gated calcium channel (CaV1) |
|---|---|
| Target Compound Data | IC50 = 0.150 nM (NG 108-15 hybrid cells) |
| Comparator Or Baseline | Nifedipine: IC50 = 10–60 nM (recombinant L-type channels) |
| Quantified Difference | ~67- to 400-fold higher potency based on upper and lower IC50 bounds |
| Conditions | BindingDB antagonist assay in mouse neuroblastoma–rat glioma NG 108-15 cells; cross-referenced with electrophysiology in primary mouse cortical neurons |
Why This Matters
For any program seeking a non-dihydropyridine L-type channel blocker with nanomolar-to-subnanomolar potency, C816 provides a structurally distinct chemotype that cannot be approximated by using nifedipine at higher concentrations or by substituting crambescin-type alkaloids, which are entirely inactive on calcium channels.
- [1] BindingDB. (n.d.). Crambescidin 816: Antagonist activity at voltage-dependent L-type calcium channel in mouse neuroblastoma-rat glioma NG 108-15 hybrid cells (IC50 = 0.150 nM). BindingDB Entry BDBM50142678. View Source
- [2] Martín, V., Vale, C., Bondu, S., Thomas, O. P., Vieytes, M. R., & Botana, L. M. (2013). Differential effects of crambescins and crambescidin 816 in voltage-gated sodium, potassium and calcium channels in neurons. Chemical Research in Toxicology, 26(1), 169–178. View Source
